Methylboronic Acid-d3
Description
Methylboronic Acid-d3 (CH3B(OH)2-d3) is the deuterated analog of methylboronic acid (CH3B(OH)2), where three hydrogen atoms in the methyl group are replaced by deuterium. This isotopic substitution retains its chemical reactivity while altering physical properties such as molecular weight (60.04 g/mol for CH3B(OH)2 vs. 63.06 g/mol for CH3B(OH)2-d3) and NMR spectral characteristics . It is widely used as a stable isotope-labeled intermediate in Suzuki-Miyaura cross-coupling reactions, metabolic studies, and as a tracer in NMR spectroscopy .
Properties
IUPAC Name |
trideuteriomethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKRRPZPWUYKK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])B(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Grignard Reagent and Trimethyl Borate
A primary route involves the reaction of methyl-d3-magnesium iodide (CD₃MgI) with trimethyl borate (B(OCH₃)₃). The Grignard reagent, prepared from iodomethane-d3 (CD₃I) and magnesium in anhydrous diethyl ether, reacts with trimethyl borate to form a boron intermediate. Subsequent hydrolysis yields methylboronic acid-d3 .
Reaction Scheme:
Key Parameters:
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Temperature: 0–25°C for Grignard formation; room temperature for boron intermediate hydrolysis.
Improved Carbonylation Method Using Sodium Borohydride
An optimized method (patent CN104163825A) employs sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) to generate borane (BH₃), which is absorbed in THF and carbonylated with CO to form methylboronic acid anhydride. Hydrolysis then produces this compound .
Procedure Summary:
-
Borane Generation:
Conducted in diethylene glycol dimethyl ether at 25–50°C for 2–8 hours .
-
Carbonylation:
Borane-THF solution reacts with CO at 15–45°C for 8–12 hours, forming methylboronic acid anhydride . -
Hydrolysis:
Anhydride is hydrolyzed with water (30 minutes, ambient temperature), followed by filtration and vacuum distillation to isolate the product .
Performance Data:
| Example | NaBH₄ (g) | BF₃·OEt₂ (mL) | CO Time (h) | Yield (%) |
|---|---|---|---|---|
| 2 | 10 | 53 | 8 | 62 |
| 3 | 10 | 49 | 12 | 75 |
| Reference | 10 | 66 | - | 51 |
This method achieves superior yields (62–75%) compared to traditional routes (51%) by optimizing borane absorption and catalytic conditions .
Comparative Analysis of Synthesis Routes
Table 1: Method Comparison
| Parameter | Grignard Route | Carbonylation Route |
|---|---|---|
| Starting Material | CD₃I | NaBH₄, BF₃·OEt₂ |
| Reaction Time | 6–12 h | 8–12 h |
| Yield | 70–85% | 62–75% |
| Isotopic Purity | >98% | >95% |
| Scalability | Moderate | High |
The carbonylation method offers scalability and avoids pyrophoric Grignard reagents, though the Grignard route provides marginally higher yields .
Challenges and Optimization Strategies
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Deuterium Loss Mitigation:
-
Catalyst Selection:
-
Purification Techniques:
Chemical Reactions Analysis
Types of Reactions: Methylboronic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly employed in Suzuki–Miyaura couplings.
Major Products:
Oxidation: Boronic esters and boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds and other cross-coupled products.
Scientific Research Applications
Methylboronic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of trideuteriomethylboronic acid involves its ability to act as a Lewis acid, forming reversible covalent complexes with diols, amino acids, and other nucleophiles. This property is exploited in various catalytic processes and therapeutic applications .
Comparison with Similar Compounds
Methylboronic Acid (CH3B(OH)2)
- Structural Similarity : Methylboronic Acid-d3 shares the same boronic acid core but differs in isotopic composition.
- Reactivity: Both compounds participate in transesterification and deprotection reactions. For example, methylboronic acid effectively removes –BF2 groups from F-BODIPYs, though it fails with electron-deficient substituents like bromo or carboxylate .
- Applications : While methylboronic acid is used in synthetic chemistry (e.g., Pd-catalyzed C–H activation ), this compound is preferred in studies requiring isotopic labeling, such as tracking reaction pathways or pharmacokinetics .
Phenylboronic Acid (C6H5B(OH)2)
- Electronic and Steric Differences : The aromatic ring in phenylboronic acid enhances conjugation, increasing acidity (pKa ~8.8) compared to aliphatic methylboronic acid (pKa ~10.5). This makes phenylboronic acid more reactive in pH-dependent applications, such as glucose sensing .
- Biological Interactions : Unlike methylboronic acid, phenylboronic acid derivatives (e.g., diboronic acids) show potent β-lactamase inhibitory activity due to enhanced binding affinity from aromatic stacking . This compound, lacking aromaticity, is unsuitable for such roles.
- Protection Strategies : Phenylboronic acid forms more stable 1,3-diol esters than methylboronic acid, making it preferable for long-term protection. However, methylboronic acid’s lower ester stability is advantageous in traceless protection strategies .
Boric Acid (B(OH)3)
- Ligand Specificity: Boric acid is a potent chemoattractant for Ralstonia pseudosolanacearum Ps29, while methylboronic acid elicits only basal responses due to steric hindrance from the methyl group .
- Industrial Use : Boric acid is used in glass and ceramics, whereas methylboronic acid and its deuterated form are niche reagents in organic synthesis .
Comparison with Other Aliphatic Boronic Acids
n-Decylboronic Acid (C10H21B(OH)2)
- Hydrophobicity : The long alkyl chain in n-decylboronic acid increases lipophilicity, making it suitable for membrane-related studies. This compound, with a short methyl group, is more water-soluble .
- Suzuki Coupling : Both are used in cross-coupling, but n-decylboronic acid’s bulkiness can reduce reaction efficiency compared to this compound .
3-Methacrylamidophenylboronic Acid (C10H12BNO3)
- Polymer Applications : The methacrylamide group enables incorporation into hydrogels for glucose-responsive drug delivery. This compound lacks functional groups for polymerization, limiting its use in materials science .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Applications |
|---|---|---|---|---|
| This compound | CH3B(OH)2-d3 | 63.06 | ~10.5 | Suzuki coupling, NMR tracing |
| Methylboronic Acid | CH3B(OH)2 | 60.04 | ~10.5 | Deprotection, C–H activation |
| Phenylboronic Acid | C6H5B(OH)2 | 121.93 | ~8.8 | Enzyme inhibition, sensors |
| Boric Acid | B(OH)3 | 61.83 | ~9.2 | Industrial, agriculture |
Table 2: Reaction Performance in Deprotection of F-BODIPYs
| Substrate | Methylboronic Acid Efficiency | This compound (Expected) |
|---|---|---|
| Electron-neutral F-BODIPY | Quantitative yield | Similar yield, slower kinetics |
| Bromo-substituted F-BODIPY | Decomposition | Decomposition |
| Carboxylate-substituted | No reaction | No reaction |
Biological Activity
Methylboronic Acid-d3 (CAS Number: 1332481-37-4) is a stable isotope-labeled derivative of methylboronic acid, characterized by its unique molecular formula and a molecular weight of approximately 60.04 g/mol. This compound has garnered attention in biological research due to its interactions with biomolecules and potential applications in drug development, particularly in the realm of cancer therapeutics and biochemical assays.
This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols, which are common structural motifs in carbohydrates and biomolecules. This property enables it to be a valuable tool for studying enzyme mechanisms and carbohydrate interactions. The deuterium labeling enhances the compound's traceability in mechanistic studies, allowing researchers to gain insights into reaction pathways involving boron-containing compounds .
Applications in Drug Development
The incorporation of this compound into drug candidates has shown promise in improving their therapeutic potential and safety profiles. Its role in boron neutron capture therapy (BNCT) highlights its utility in targeting cancer cells while minimizing damage to surrounding healthy tissues. The unique properties of deuterium substitution allow for more precise tracking of drug interactions and metabolism, which is crucial for optimizing therapeutic strategies .
Comparative Analysis with Other Boronic Acids
This compound shares structural similarities with several other boronic acids, each possessing distinct properties that lend themselves to specific applications. The following table summarizes key differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methylboronic Acid | CH5BO2 | Non-deuterated version; widely used in organic synthesis. |
| Phenylboronic Acid | C6H7BO2 | More hydrophobic; used extensively in pharmaceuticals. |
| 4-Methylphenylboronic Acid | C9H11BO2 | Increased steric hindrance; useful in selective reactions. |
| Boric Acid | H3BO3 | Simple structure; primarily used as a pH buffer. |
| This compound | CH5BD3O2 | Stable isotope labeling enhances mechanistic studies. |
This comparison illustrates how this compound stands out due to its stable isotope labeling, which provides enhanced capabilities for mechanistic studies and tracing reactions involving boron.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of various boronic acids, including their anticancer, antibacterial, and antiviral properties. For instance:
- A study on the use of boronic acids as β-lactamase inhibitors demonstrated their effectiveness in enhancing the efficacy of antibiotics against resistant bacterial strains, showcasing their potential as therapeutic agents .
- Another investigation focused on the application of boron-based compounds in cancer treatment , particularly through BNCT, where this compound could potentially enhance the selectivity and effectiveness of radiation therapy .
Q & A
Q. What are the key structural and spectroscopic characterization methods for Methylboronic Acid-d3?
this compound is characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹¹B, and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). Deuteration introduces isotopic shifts in NMR spectra, particularly in the methyl group region (δ ~0.8–1.5 ppm for ¹H), which can distinguish it from non-deuterated analogs. Computational methods like density functional theory (DFT/B3LYP) are used to predict vibrational frequencies and electronic properties . Thermal stability and purity are assessed via differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC).
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is hygroscopic and may release boric acid upon decomposition. Key precautions include:
- Use of nitrile gloves, lab coats, and N95 respirators to avoid inhalation or dermal contact .
- Storage at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
- Neutralization of waste with dilute sodium hydroxide (0.1 M NaOH) before disposal. Emergency procedures for spills involve adsorption with inert materials (e.g., vermiculite) and immediate ventilation .
Q. How is this compound synthesized, and what are the critical reaction conditions?
The synthesis typically involves deuterium exchange or isotopic labeling of the methyl group. One method uses methylboronic acid treated with deuterated solvents (e.g., D₂O) under acidic catalysis (trifluoroacetic acid) at room temperature for 3 hours . Alternatively, Suzuki-Miyaura coupling with deuterated methyl halides (e.g., CD₃I) in dichloromethane yields the deuterated product. Reaction progress is monitored by thin-layer chromatography (TLC), with purification via recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How does deuteration impact the reactivity of this compound in cross-coupling reactions?
Deuteration alters kinetic isotope effects (KIE), slowing transmetalation steps in Suzuki-Miyaura reactions due to stronger C-D bonds. Studies show a 10–15% reduction in reaction rates compared to non-deuterated analogs, which is critical for mechanistic studies of catalytic cycles . Computational modeling (DFT) further reveals deuterium’s influence on transition-state geometries, particularly in boronate complex formation .
Q. What analytical challenges arise when quantifying trace amounts of this compound in biological matrices?
Matrix effects in biological samples (e.g., serum) require derivatization with agents like 2,2,2-trifluoroethanol to enhance sensitivity in GC-MS. Deuterated internal standards (e.g., caproic acid-d3) mitigate ionization variability in LC-MS/MS. Limits of detection (LOD) ≤10 ng/mL are achievable with optimized solid-phase extraction (SPE) protocols .
Q. How can isotopic labeling of this compound improve mechanistic studies of boronic acid-mediated reactions?
Deuterium labeling enables precise tracking of protodeboronation pathways. For example, in protodeboronation studies, deuterated analogs reveal a preference for retention of configuration at the boron center, contradicting earlier assumptions of free boronic acid intermediates . Isotopic tracing via ¹H-¹³C HSQC NMR also clarifies the role of solvent interactions in boronate ester formation .
Q. What computational approaches are used to predict the isotopic effects of this compound in supramolecular systems?
DFT/B3LYP calculations model deuterium’s impact on hydrogen-bonding networks in crystalline phenylboronic acid derivatives. Studies show reduced lattice energies (by ~2–3 kcal/mol) in deuterated crystals, affecting solubility and crystallinity . Molecular docking simulations further predict altered binding affinities in deuterated boronic acid-based sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
